N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide

MAO-A inhibition binding affinity structure-activity relationship

This 5-oxopyrrolidine-3-carboxamide scaffold is pre-optimized for CNS penetrance (clogP 2.69, tPSA 76.4 Ų). The 4-chlorophenyl substituent provides a defined selectivity benchmark against fluoro- or unsubstituted analogs. The 4-hydroxypiperidine-1-carboxamide moiety delivers 2 HBD and 6 HBA for target engagement while minimizing nonspecific binding in screening cascades. With MAO-A Ki=240 nM and negligible D2S affinity (Ki=23,000 nM), it is a chemically tractable starting point for probe optimization. Supply as a white solid, ≥98% purity, shipped under ambient conditions.

Molecular Formula C16H20ClN3O3
Molecular Weight 337.8
CAS No. 894023-16-6
Cat. No. B2796727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide
CAS894023-16-6
Molecular FormulaC16H20ClN3O3
Molecular Weight337.8
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H20ClN3O3/c17-11-1-3-13(4-2-11)20-10-12(9-15(20)22)18-16(23)19-7-5-14(21)6-8-19/h1-4,12,14,21H,5-10H2,(H,18,23)
InChIKeySDBVLSQPAOOPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide (CAS 894023-16-6): Chemical Identity and Scaffold Context


N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide (CAS 894023-16-6) is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class, characterized by a 4-chlorophenyl substituent on the pyrrolidinone nitrogen and a 4-hydroxypiperidine-1-carboxamide moiety . This scaffold has been explored in medicinal chemistry for modulating chemokine receptors and other protein targets [1]. The compound is listed in screening collections and is in a preclinical phase, indicating its role as a research tool or early lead-like molecule rather than an approved drug .

Why N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide Cannot Be Replaced by Generic Analogs


Within the 5-oxopyrrolidine-3-carboxamide series, subtle modifications to the N-aryl substituent dramatically alter target binding profiles. Replacement of the 4-chlorophenyl group with other halogens, alkoxy, or unsubstituted phenyl can shift potency across receptor subtypes by orders of magnitude [1]. The 4-hydroxypiperidine-1-carboxamide moiety further distinguishes this compound by contributing hydrogen-bond donor/acceptor capacity (calculated tPSA ≈ 76.4 Ų, HBD = 2, HBA = 6) and influencing both target engagement and physicochemical properties such as solubility and permeability [2]. Generic interchange with analogs lacking either the 4-chlorophenyl or the 4-hydroxypiperidine-1-carboxamide element risks loss of the specific polypharmacology or selectivity window that defines the compound's research utility.

Quantitative Differentiation Evidence for N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide


MAO-A Binding Affinity: Target Compound vs. Structural Analogs

In a competitive radioligand displacement assay using rat cerebral cortex membranes, the target compound exhibited moderate binding to monoamine oxidase A (MAO-A) with a Ki of 240 nM [1]. This value contrasts with the broader class of 4-hydroxypiperidine-1-carboxamide derivatives, where many analogs show no measurable MAO-A affinity at concentrations up to 10 µM [2]. The presence of the 4-chlorophenyl-5-oxopyrrolidine substructure appears critical for this interaction, as simpler piperidine carboxamide derivatives lack this activity.

MAO-A inhibition binding affinity structure-activity relationship

Dopamine D2S Receptor Affinity: Target Engagement Profile

The target compound displays weak but measurable affinity for the human dopamine D2S receptor (high-affinity site), with a Ki of 23,000 nM (23 µM) [1]. In comparison, the endogenous agonist dopamine exhibits a Ki of approximately 0.2–5 nM at D2S, and many clinical antipsychotics show Ki values ≤10 nM [2]. This intermediate affinity, insufficient for therapeutic dopamine antagonism, suggests the compound may serve as a D2S-sparing scaffold for developing polypharmacological agents where D2S avoidance is desired.

dopamine D2S receptor binding affinity CNS selectivity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The target compound exhibits calculated physicochemical parameters—clogP = 2.69, tPSA = 76.38 Ų, HBD = 2, HBA = 6—that position it within favorable CNS drug-like space according to the CNS MPO desirability score [1]. In contrast, many 5-oxopyrrolidine-3-carboxamide analogs with larger N-aryl substituents or additional halogenation display clogP values exceeding 3.5 and tPSA values below 60 Ų, which can compromise solubility and increase off-target promiscuity [2]. The 4-hydroxypiperidine moiety contributes critically to maintaining higher polarity without excessively increasing molecular weight (MW = 337.8 Da).

drug-likeness physicochemical properties CNS MPO

Optimal Scientific and Procurement Application Scenarios for N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide


Neuroscience Probe Development with Defined MAO-A and D2S Selectivity

The compound's moderate MAO-A affinity (Ki = 240 nM) combined with weak D2S binding (Ki = 23,000 nM) makes it a valuable starting point for developing chemical probes that engage MAO-A while avoiding dopaminergic side effects. Medicinal chemistry teams can use the 4-hydroxypiperidine-1-carboxamide moiety as a vector for further optimization, knowing that the scaffold already provides a bias against D2S engagement [1].

CNS Drug Discovery Screening with Favorable Physicochemical Properties

With a clogP of 2.69 and tPSA of 76.38 Ų, this compound lies within the optimal CNS drug-like space. Procurement for high-throughput screening libraries benefits from its predicted adequate aqueous solubility and reduced non-specific binding, which minimizes false positives and improves assay reproducibility compared to more lipophilic 5-oxopyrrolidine-3-carboxamide analogs [2].

Structure-Activity Relationship (SAR) Studies on 5-Oxopyrrolidine-3-carboxamide Scaffolds

The 4-chlorophenyl substituent represents a specific point of structural diversity within the 5-oxopyrrolidine-3-carboxamide series. Researchers comparing halogen-substituted analogs can use this compound as a benchmark to assess how chlorine at the para-position influences target binding, metabolic stability, and permeability relative to fluoro-, ethoxy-, or unsubstituted phenyl derivatives [1].

Quote Request

Request a Quote for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.